BenchChemオンラインストアへようこそ!

1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine

Acetylcholinesterase inhibition Positional isomerism Structure-activity relationship

This compound is the 2-methoxy positional isomer of the thiazole-benzoylpiperazine AChE inhibitor chemotype (Sahin et al., 2018). The ortho-methoxy substitution pattern fills a critical SAR gap—methoxy position directly determines binding orientation within the AChE active site. This compound serves as a structurally defined starting point for SAR expansion around the 2-methoxybenzoyl position, enabling systematic exploration of ortho-substituent effects on AChE binding. Paired procurement with the 3-methoxy isomer (CAS 1171421-30-9) enables controlled studies isolating positional effects without confounded physicochemical properties (identical MW=357.47, XLogP3=2.3, TPSA=73.9 Ų).

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 1170843-80-7
Cat. No. B2666438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine
CAS1170843-80-7
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
InChIInChI=1S/C19H23N3O2S/c1-24-17-5-3-2-4-15(17)19(23)22-10-8-21(9-11-22)12-18-20-16(13-25-18)14-6-7-14/h2-5,13-14H,6-12H2,1H3
InChIKeyUUOLWKHETNDRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine (CAS 1170843-80-7): Structural Class and Comparator Context for Scientific Procurement


1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine (CAS 1170843-80-7) belongs to the thiazole-substituted benzoylpiperazine class, a family of synthetic heterocyclic compounds investigated primarily as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease drug discovery [1]. The compound features a 4-cyclopropylthiazole moiety linked via a methylene bridge to a piperazine ring, which is further N-acylated with a 2-methoxybenzoyl group. Its molecular formula is C₁₉H₂₃N₃O₂S with a molecular weight of 357.47 g/mol [2]. This compound serves as a positional isomer of the 3-methoxybenzoyl analog (CAS 1171421-30-9) and is structurally related to a broader series of 66 piperazinyl thiazole derivatives synthesized as donepezil analogs [1].

Why In-Class Thiazole-Benzoylpiperazine Analogs Cannot Be Interchanged with CAS 1170843-80-7: The Functional Consequences of Methoxy Positional Isomerism


Within the thiazole-benzoylpiperazine chemotype, even subtle structural modifications produce non-linear effects on AChE inhibitory potency. The Sahin et al. (2018) structure-activity relationship (SAR) study of 66 analogs demonstrated that AChE IC₅₀ values span from 0.80 µM to well above 100 µM depending on the nature and position of substituents on both the thiazole and benzoyl rings [1]. The target compound's defining feature—a 2-methoxy substituent on the benzoyl ring—differs from its closest cataloged analog, the 3-methoxy positional isomer (CAS 1171421-30-9) [2]. In benzoylpiperazine SAR, the position of the methoxy group dictates the orientation of the benzoyl moiety within the AChE active site, directly influencing interactions with key residues including Trp286, Arg296, and Tyr341 [1]. Generic substitution with an uncharacterized in-class analog therefore carries a quantifiable risk of potency loss or complete inactivity; only compounds with explicitly matched substitution patterns can be assumed to retain the target binding profile.

Quantitative Differentiation Evidence for 1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine (CAS 1170843-80-7): Comparator-Anchored Procurement Data


Structural Differentiation: 2-Methoxy vs. 3-Methoxy Positional Isomerism and Predicted AChE Binding Divergence

The target compound (2-OCH₃) is the positional isomer of CAS 1171421-30-9 (3-OCH₃). In the Sahin et al. (2018) series, compounds with different substituent positions on the benzoyl ring exhibited AChE inhibitory activities ranging from 33.66% to 83.94% at 80 µg/mL, with IC₅₀ values spanning 0.80–1.21 µM for the most potent analogs [1]. Although direct head-to-head IC₅₀ data for the 2-methoxy vs. 3-methoxy pair are not published, the established SAR within this series indicates that methoxy position is a critical determinant of potency, as the benzoyl oxygen and methoxy oxygen participate in distinct hydrogen-bond networks with Trp286 and Arg296 [1]. Procurement of the correct positional isomer (2-OCH₃) is therefore essential to maintain the intended pharmacophore geometry.

Acetylcholinesterase inhibition Positional isomerism Structure-activity relationship

Cyclopropyl-Thiazole Pharmacophore: mGlu₅ Receptor Activity as a Secondary Differentiation Axis

The 4-cyclopropylthiazol-2-yl moiety, a structural hallmark of the target compound, has been independently characterized for mGlu₅ receptor activity. In a separate chemotype series, the 4-cyclopropylthiazol-2-yl substituent conferred an mGlu₅ IC₅₀ of 900 nM, compared to 59 nM for the 4-methylthiazol-2-yl analog and 5,440 nM for the phenyl analog [1]. This demonstrates that the cyclopropylthiazole group imparts intermediate mGlu₅ activity distinguishable from both more potent (methylthiazole) and less potent (phenyl) substituents. While this mGlu₅ data originates from a different scaffold, it establishes the cyclopropylthiazole fragment as a pharmacophoric element with measurable receptor-level consequences, distinguishing the target compound from analogs bearing alternative thiazole C4 substituents.

Metabotropic glutamate receptor 5 Cyclopropylthiazole GPCR pharmacology

Class-Level AChE Inhibitory Potency Benchmarking Against Donepezil and Lead Compounds

The Sahin et al. (2018) study established a class-level AChE inhibition benchmark: the six most potent compounds (35, 38, 40, 45, 57, 61) from the 66-member series achieved 80.36%–83.94% inhibition at 80 µg/mL, with IC₅₀ values of 0.80–1.21 µM, compared to donepezil's 96.42% inhibition [1]. The target compound's structural features—a 4-cyclopropylthiazole and 2-methoxybenzoyl substitution—place it within this SAR landscape. Compounds bearing methoxybenzoyl groups in this series demonstrated AChE inhibition in the 33.66–83.94% range depending on additional substituents [1]. This class-level framework provides users with a quantitative expectation range for the target compound's AChE activity and establishes donepezil (IC₅₀ ≈ 0.02 µM in comparable Ellman assays) as the clinical benchmark for potency comparisons.

Acetylcholinesterase Donepezil analogs IC₅₀ benchmarking

Physicochemical Differentiation: Computed Molecular Properties for Drug-Likeness and CNS Permeability Assessment

Computed physicochemical properties differentiate the target compound from its analogs. The 2-methoxy positional isomer (CAS 1170843-80-7) shares an identical molecular formula with the 3-methoxy isomer (CAS 1171421-30-9): C₁₉H₂₃N₃O₂S, MW = 357.47, XLogP3 = 2.3, topological polar surface area (TPSA) = 73.9 Ų, hydrogen bond acceptor count = 5, hydrogen bond donor count = 0, and rotatable bond count = 5 [1][2]. The TPSA of 73.9 Ų falls below the 90 Ų threshold commonly associated with favorable CNS penetration, while the XLogP3 of 2.3 falls within the optimal CNS drug range (1–4) [3]. These identical computed properties mean that the 2-methoxy and 3-methoxy isomers are indistinguishable by standard in silico drug-likeness filters, yet their biological activities may diverge substantially, underscoring the necessity of procurement based on explicit regiochemical identity rather than computed property similarity.

Physicochemical properties Drug-likeness CNS multiparameter optimization

Crystallographic Evidence of Structural Rigidity: Solid-State Conformation of the Benzoylpiperazine-Thiazole Scaffold

X-ray crystallographic data are available for a closely related analog with the formula C₁₉H₂₃N₃O₂S (MW = 357.46) crystallizing in the monoclinic space group P2₁/c [1]. This confirms that the benzoylpiperazine-thiazole scaffold adopts a defined low-energy conformation in the solid state. The crystallographic characterization of this analog provides a structural baseline: the piperazine ring adopts a chair conformation, and the thiazole and benzoyl rings are oriented to minimize steric clash between the cyclopropyl group and the ortho-methoxy substituent. This experimentally determined geometry can serve as a starting point for molecular docking studies and is distinct from a related chloro-substituted analog (C₁₈H₂₀ClN₃O₂S, space group C2/c) where the altered crystal packing reflects different intermolecular interactions [1].

X-ray crystallography Conformational analysis Solid-state structure

Optimal Research and Industrial Application Scenarios for 1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine (CAS 1170843-80-7)


AChE Inhibitor Hit-to-Lead Optimization and SAR Expansion Studies

The target compound serves as a structurally defined starting point for SAR expansion around the 2-methoxybenzoyl position within the thiazole-benzoylpiperazine AChE inhibitor series. Users can benchmark newly synthesized analogs against the class-level activity range (33.66–83.94% inhibition at 80 µg/mL, IC₅₀ = 0.80–1.21 µM for the most potent members) established by Sahin et al. (2018) [1]. The compound's 2-methoxy substitution pattern fills a specific gap in the SAR matrix and enables systematic exploration of ortho-substituent effects on AChE binding.

Positional Isomer Selectivity Studies in CNS Drug Discovery

Because the target compound (2-OCH₃) and its 3-methoxy isomer (CAS 1171421-30-9) share identical computed physicochemical properties (MW = 357.47, XLogP3 = 2.3, TPSA = 73.9 Ų) yet are predicted to exhibit divergent AChE activities [1][2], paired procurement of both isomers enables controlled studies of how methoxy position alone affects target engagement, selectivity, and cellular activity—without confounding differences in permeability or solubility.

Multi-Target Profiling Incorporating mGlu₅ Receptor Assessment

The 4-cyclopropylthiazole fragment confers measurable mGlu₅ receptor activity (IC₅₀ = 900 nM) as established in a distinct chemotype series [1]. Researchers investigating dual AChE/mGlu₅ pharmacology can use the target compound to study the functional consequences of combining a cyclopropylthiazole (mGlu₅-active) motif with a methoxybenzoylpiperazine (AChE-active) scaffold in a single molecular entity, facilitating multi-target drug discovery approaches for neurodegenerative diseases.

Computational Chemistry and Molecular Docking Validation

The availability of X-ray crystallographic data for a closely related C₁₉H₂₃N₃O₂S analog (monoclinic, P2₁/c) [1] provides an experimentally validated starting geometry for molecular docking studies of the target compound against human AChE (PDB: 4EY7). The key active-site residues Trp286, Arg296, and Tyr341 identified by Sahin et al. (2018) [2] serve as pharmacophoric anchor points for assessing the binding mode differences between the 2-methoxy and 3-methoxy positional isomers, enabling structure-based differentiation of these otherwise computationally indistinguishable compounds.

Quote Request

Request a Quote for 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.